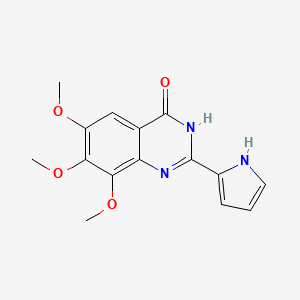
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one is a small-molecule compound known for its potential applications in various scientific fields. This compound has garnered attention due to its unique chemical structure and promising biological activities.
化学反応の分析
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one has shown promise as an inhibitor of certain biological pathways, making it a candidate for drug development. Specifically, it has been investigated for its ability to suppress the reactivation of latent HIV-1-infected cells by enhancing the proteasomal degradation of the viral Tat protein and inhibiting the activity of the FACT protein complex .
作用機序
The mechanism of action of 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. In the context of HIV-1 inhibition, the compound enhances the proteasomal degradation of the viral Tat protein, thereby reducing the reactivation of latent HIV-1-infected cells. Additionally, it inhibits the activity of the facilitated chromatin transcription (FACT) protein complex, further contributing to its antiviral effects .
類似化合物との比較
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one can be compared to other similar compounds in terms of its chemical structure and biological activities. Similar compounds include other quinazolinone derivatives, which also exhibit various biological activities. this compound is unique due to its specific ability to target the Tat protein and FACT complex, making it a promising candidate for HIV-1 inhibition .
特性
分子式 |
C15H15N3O4 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC名 |
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H15N3O4/c1-20-10-7-8-11(13(22-3)12(10)21-2)17-14(18-15(8)19)9-5-4-6-16-9/h4-7,16H,1-3H3,(H,17,18,19) |
InChIキー |
ROHDYHBGUYAYLU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC=CN3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


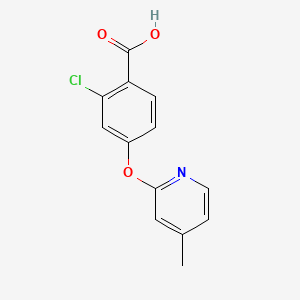
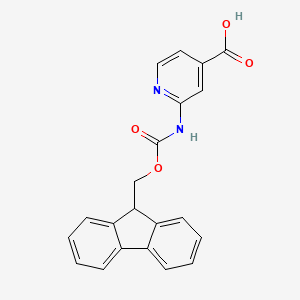
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
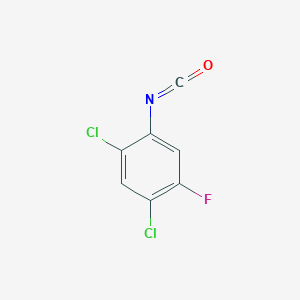

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
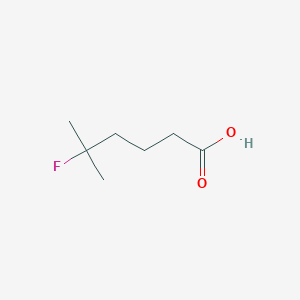
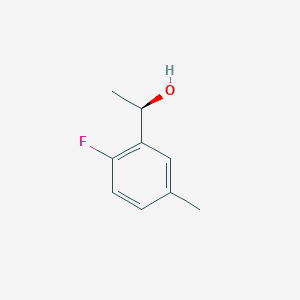
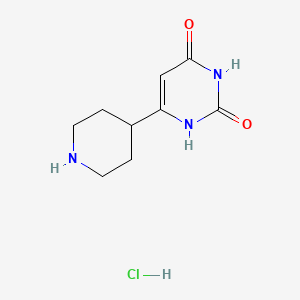
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
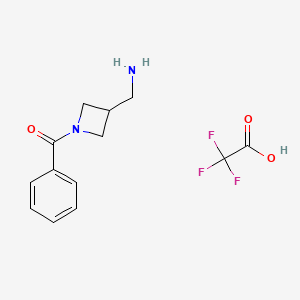
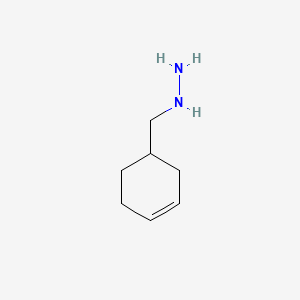
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
